molecular formula C9H8BrClO3 B13547877 3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid

3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13547877
M. Wt: 279.51 g/mol
InChI Key: QOCYMGDZBZWCAM-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid typically involves the bromination and chlorination of a phenyl ring followed by the introduction of a hydroxyl group. One common method involves the reaction of 2-bromo-6-chlorophenol with glycidol under basic conditions to yield the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid.

    Reduction: 3-Phenyl-2-hydroxypropanoic acid.

    Substitution: 3-(2-Methoxy-6-chlorophenyl)-2-hydroxypropanoic acid.

Scientific Research Applications

3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid
  • 3-(2-Bromo-6-fluorophenyl)-2-hydroxypropanoic acid
  • 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid

Uniqueness

3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

3-(2-bromo-6-chlorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8BrClO3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

QOCYMGDZBZWCAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC(C(=O)O)O)Cl

Origin of Product

United States

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